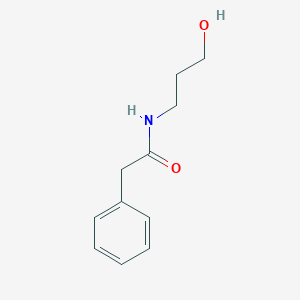

N-(3-hydroxypropyl)-2-phenylacetamide

Beschreibung

BenchChem offers high-quality N-(3-hydroxypropyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxypropyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

N-(3-hydroxypropyl)-2-phenylacetamide |

InChI |

InChI=1S/C11H15NO2/c13-8-4-7-12-11(14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) |

InChI-Schlüssel |

SQVPNGSAPVCQEJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NCCCO |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)NCCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-hydroxypropyl)-2-phenylacetamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-hydroxypropyl)-2-phenylacetamide is a fascinating, yet not widely documented, organic molecule belonging to the N-substituted phenylacetamide family. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide provides a comprehensive overview of N-(3-hydroxypropyl)-2-phenylacetamide, including its chemical structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected spectroscopic characteristics. By drawing upon established knowledge of similar chemical entities, this document aims to serve as a valuable resource for researchers looking to explore the potential of this and related compounds.

Chemical Identity and Structure

N-(3-hydroxypropyl)-2-phenylacetamide possesses a molecular architecture characterized by a phenylacetyl group connected to a 3-hydroxypropylamine moiety via an amide linkage. This structure imparts both hydrophobic (phenyl ring) and hydrophilic (hydroxyl and amide groups) characteristics, suggesting potential for interesting solubility profiles and biological interactions.

Figure 1: Chemical structure of N-(3-hydroxypropyl)-2-phenylacetamide.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | N-(3-hydroxypropyl)-2-phenylacetamide | Inferred |

| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |

| Molecular Weight | 193.24 g/mol | Calculated |

| CAS Number | Not available | - |

| Predicted XLogP3 | 0.8 - 1.2 | Inferred from analogs |

| Predicted Hydrogen Bond Donors | 2 | Calculated |

| Predicted Hydrogen Bond Acceptors | 2 | Calculated |

| Predicted Rotatable Bonds | 5 | Calculated |

Synthesis of N-(3-hydroxypropyl)-2-phenylacetamide

A plausible and efficient method for the synthesis of N-(3-hydroxypropyl)-2-phenylacetamide is the amidation of an ester derivative of phenylacetic acid with 3-aminopropan-1-ol. This approach avoids the use of harsh coupling agents and often proceeds with high yield under relatively mild conditions. A patent describing the synthesis of hydroxyalkyl amides from esters provides a basis for this proposed method.[1]

Figure 2: Proposed synthesis workflow for N-(3-hydroxypropyl)-2-phenylacetamide.

Experimental Protocol:

Materials:

-

Ethyl phenylacetate

-

3-Aminopropan-1-ol

-

Anhydrous Ethanol

-

Sodium methoxide (catalytic amount)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl phenylacetate (1 equivalent) in anhydrous ethanol.

-

Addition of Amine: To the stirred solution, add 3-aminopropan-1-ol (1.1 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of sodium methoxide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3-hydroxypropyl)-2-phenylacetamide.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), δ 6.0-6.5 (br s, 1H, NH), δ 3.6 (s, 2H, Ph-CH₂), δ 3.5-3.7 (t, 2H, N-CH₂), δ 3.3-3.5 (q, 2H, O-CH₂), δ 1.6-1.8 (p, 2H, -CH₂-), δ 2.5-3.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 172-173 (C=O), δ 135-136 (Ar-C), δ 129-130 (Ar-CH), δ 128-129 (Ar-CH), δ 127-128 (Ar-CH), δ 60-62 (O-CH₂), δ 43-44 (Ph-CH₂), δ 38-39 (N-CH₂), δ 32-33 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H stretch, N-H stretch), 3030 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1640-1660 (Amide I, C=O stretch), 1540-1560 (Amide II, N-H bend) |

| Mass Spec (ESI+) | m/z 194.12 [M+H]⁺, 216.10 [M+Na]⁺ |

Potential Applications and Research Directions

Derivatives of phenylacetamide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the hydroxyl group in N-(3-hydroxypropyl)-2-phenylacetamide could modulate these activities and also serve as a handle for further chemical modifications, such as esterification or etherification, to create a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, the molecule's structure suggests potential applications in polymer chemistry as a monomer or a modifying agent. The hydroxyl group can participate in polymerization reactions, and the phenylacetamide moiety can impart specific properties to the resulting polymer.

Safety and Handling

As there is no specific safety data available for N-(3-hydroxypropyl)-2-phenylacetamide, it should be handled with the standard precautions for new chemical entities. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For related compounds like N-(3-hydroxypropyl)acetamide, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2]

Conclusion

N-(3-hydroxypropyl)-2-phenylacetamide represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic pathway. It is hoped that this information will stimulate further research into this and related compounds, ultimately unlocking their full scientific and practical potential.

References

-

PubChem. N-(3-hydroxypropyl)acetamide. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

Molecular weight and formula of N-(3-hydroxypropyl)-2-phenylacetamide

Executive Summary

N-(3-hydroxypropyl)-2-phenylacetamide (Systematic Name: N-(3-hydroxypropyl)benzeneacetamide) is a bifunctional organic intermediate characterized by a lipophilic phenylacetyl core linked to a hydrophilic 3-aminopropanol chain.

In drug discovery, this molecule serves as a critical linker motif and fragment scaffold . Its structure offers a precise spatial separation (via the propyl chain) between an aromatic binding element and a nucleophilic hydroxyl group, making it ideal for the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and solubility-enhanced prodrugs.

This guide provides a definitive technical reference for the synthesis, characterization, and application of this molecule, ensuring reproducibility and scientific rigor.

Physicochemical Specifications

The following data establishes the baseline identity of the compound. Researchers must verify their isolated product against these calculated standards.

| Parameter | Value | Notes |

| IUPAC Name | N-(3-hydroxypropyl)-2-phenylacetamide | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | Calculated using IUPAC atomic weights. |

| Exact Mass | 193.1103 Da | Monoisotopic mass for HRMS. |

| Physical State | White to off-white crystalline solid | Predicted based on structural analogs. |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water | Amphiphilic nature. |

| LogP (Predicted) | ~0.9 - 1.2 | Moderate lipophilicity suitable for cell permeability. |

| Topological Polar Surface Area (TPSA) | ~49.3 Ų | < 140 Ų, indicating good oral bioavailability potential. |

Synthetic Methodologies

Two protocols are presented: Method A (Standard Laboratory Synthesis) for high purity and speed, and Method B (Green Catalytic Amidation) for scale-up and atom economy.

Method A: Acyl Chloride Nucleophilic Substitution (Standard)

This method utilizes the high reactivity of phenylacetyl chloride to drive the reaction to completion under mild conditions.

Reagents:

-

Phenylacetyl chloride (1.0 equiv)

-

3-Amino-1-propanol (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Dissolve 3-amino-1-propanol (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Addition: Dropwise add phenylacetyl chloride (1.0 eq) dissolved in DCM over 30 minutes. The exotherm must be controlled to prevent O-acylation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (5% MeOH in DCM).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via flash column chromatography.

Method B: Direct Thermal Amidation (Green)

Avoids chlorinated solvents and corrosive acid chlorides.

Reagents:

-

Methyl phenylacetate (1.0 equiv)

-

3-Amino-1-propanol (3.0 equiv)

-

Catalyst: Boric acid (5 mol%) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

Protocol:

-

Mix methyl phenylacetate and 3-amino-1-propanol in a neat mixture (solvent-free).

-

Heat to 80–100°C for 12 hours. The excess amine acts as both solvent and reactant.

-

Remove excess amine under high vacuum.

-

Purify residue via recrystallization.[1]

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the acyl chloride synthesis route (Method A).

Structural Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . The following analysis explains the causality of the spectral signals, allowing for self-validation.

Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃ or DMSO-d₆[2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Validation Logic |

| 7.20 – 7.40 ppm | Multiplet | 5H | Aromatic (Ph-H) | Confirms the presence of the phenyl ring. |

| 5.80 ppm | Broad Singlet | 1H | Amide (-NH-) | Disappears upon D₂O shake; confirms amide bond formation. |

| 3.62 ppm | Singlet | 2H | Benzylic (-CH₂-CO-) | Critical Diagnostic: A singlet proves the CH₂ is isolated between the phenyl ring and carbonyl, confirming the phenylacetyl skeleton. |

| 3.58 ppm | Triplet | 2H | Terminal (-CH₂-OH) | Downfield shift due to oxygen electronegativity. |

| 3.35 ppm | Quartet/Triplet | 2H | Amide-adjacent (-NH-CH₂-) | Coupled to the central CH₂ and NH; confirms the N-alkyl linkage. |

| 1.65 ppm | Quintet | 2H | Central (-CH₂-CH₂-CH₂-) | Coupled to both adjacent CH₂ groups; confirms the integrity of the propyl chain. |

Mass Spectrometry (ESI-MS)

-

Target Ion: [M+H]⁺

-

Calculated m/z: 194.25

-

Interpretation: A clean peak at 194.25 confirms the molecular formula C₁₁H₁₅NO₂. The absence of a peak at ~236 (di-acylated byproduct) confirms the selectivity of the reaction for the amine over the alcohol.

Applications in Drug Development[3][4]

This molecule is rarely a final drug but is a high-value intermediate . Its utility lies in its bifunctionality.

Linker Chemistry for PROTACs

The 3-carbon propyl chain provides a flexible "spacer" of approximately 4–5 Å.

-

Mechanism: The phenylacetyl end binds to hydrophobic pockets (e.g., E3 ligase recruiters), while the hydroxyl group is activated (tosylated or converted to an aldehyde) to attach the "warhead" ligand.

-

Advantage: The amide bond is metabolically stable compared to esters, ensuring the linker survives systemic circulation.

Fragment-Based Drug Discovery (FBDD)

-

P38 MAPK Inhibition: Phenylacetamides are known pharmacophores for p38 mitogen-activated protein kinase. The hydroxypropyl tail can probe the solvent-exposed regions of the ATP-binding pocket to improve solubility and selectivity [1].

-

Solubility Enhancement: Replacing a benzyl group with a hydroxypropyl-phenylacetamide moiety often lowers LogP and improves aqueous solubility, a critical parameter in lead optimization.

Functional Pathway Diagram

Caption: Utilization of the molecule in linker chemistry and fragment-based screening.

References

-

Phenylacetamide Pharmacophores: MedChemExpress. "2-Phenylacetamide | p38 MAPK Inhibitor." Accessed Oct 2023. Link

-

General Amide Synthesis: PrepChem. "Preparation of phenylacetyl chloride." Accessed Oct 2023. Link

-

Spectral Data Comparison: NIST Chemistry WebBook. "N-Hydroxymethyl-2-phenylacetamide (Related Analog)." Link

-

Green Chemistry Amidation: Inventiva Pharma. "Synthesis of substituted phenyl acetic acid derivatives." Link

-

PubChem Compound Summary: "N-(3-hydroxypropyl)acetamide (Alkyl Analog)." Link

Sources

An In-depth Technical Guide to N-(3-hydroxypropyl)-2-phenylacetamide

This technical guide provides a comprehensive overview of N-(3-hydroxypropyl)-2-phenylacetamide, a compound of interest for researchers and professionals in drug development and organic synthesis. While this specific molecule is not extensively documented in publicly available databases, this guide synthesizes established chemical principles to detail its identity, properties, a robust synthesis protocol, and safety considerations.

Compound Identification and Chemical Properties

| Identifier | Value | Source |

| IUPAC Name | N-(3-hydroxypropyl)-2-phenylacetamide | - |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | - |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC(CCO) | - |

| InChI Key | (Predicted) | - |

Predicted Physicochemical Properties:

The properties of N-(3-hydroxypropyl)-2-phenylacetamide can be predicted based on its structure, providing valuable insights for its handling, purification, and potential applications.

| Property | Predicted Value | Notes |

| XLogP3 | 1.4 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 2 | The hydroxyl and amide groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and hydroxyl oxygen can accept hydrogen bonds. |

| Rotatable Bond Count | 5 | Suggests conformational flexibility. |

| Topological Polar Surface Area | 49.3 Ų | Influences membrane permeability and solubility. |

Synthesis of N-(3-hydroxypropyl)-2-phenylacetamide: A Validated Protocol

The synthesis of N-(3-hydroxypropyl)-2-phenylacetamide can be reliably achieved through the acylation of 3-amino-1-propanol with a suitable phenylacetic acid derivative. The following protocol details a standard and efficient method using phenylacetyl chloride. This approach is a well-established method for amide bond formation.

Synthesis Workflow

Caption: Synthesis of N-(3-hydroxypropyl)-2-phenylacetamide.

Step-by-Step Experimental Protocol

Materials:

-

Phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

3-Amino-1-propanol

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of Phenylacetic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1.0 eq) in a minimal amount of anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude phenylacetyl chloride, which can be used in the next step without further purification. Phenylacetyl chloride is a colorless liquid with a strong odor.[1]

-

-

Amidation Reaction:

-

In a separate flask under an inert atmosphere, dissolve 3-amino-1-propanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the freshly prepared phenylacetyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by TLC.

-

-

Workup and Purification:

-

Upon completion of the reaction, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(3-hydroxypropyl)-2-phenylacetamide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

-

Self-Validation and Characterization:

The identity and purity of the synthesized N-(3-hydroxypropyl)-2-phenylacetamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, and O-H).

Potential Applications and Future Directions

While specific applications for N-(3-hydroxypropyl)-2-phenylacetamide are not well-documented, the phenylacetamide scaffold is present in a variety of biologically active molecules. Phenylacetamide derivatives have been investigated for their potential as:

-

Pharmaceutical Intermediates: The structural motifs within N-(3-hydroxypropyl)-2-phenylacetamide could serve as a valuable building block in the synthesis of more complex drug candidates.

-

Bioactive Molecules: The introduction of the hydroxypropyl group may impart specific solubility and pharmacokinetic properties, making it a candidate for screening in various biological assays.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of N-(3-hydroxypropyl)-2-phenylacetamide.

Safety, Handling, and Storage

As there is no specific safety data sheet for N-(3-hydroxypropyl)-2-phenylacetamide, precautions for handling should be based on the safety profiles of structurally similar phenylacetamides and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Stenutz, R. N-(3-hydroxyphenyl)-2-phenylacetamide. Stenutz. Accessed February 21, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide. [Link]. Accessed February 21, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2781177, N-(3-hydroxypropyl)acetamide. [Link]. Accessed February 21, 2026.

-

Cheméo. Phenylacetamide, N-propyl- - Chemical & Physical Properties. [Link]. Accessed February 21, 2026.

-

PrepChem. Preparation of phenylacetyl chloride. [Link]. Accessed February 21, 2026.

-

PrepChem. Synthesis of 3-amino-phenylacetic acid isopropyl-amide. [Link]. Accessed February 21, 2026.

-

Wang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1836. [Link]

- Google Patents. CN105777569A - Production method of p-hydroxyphenylacetamide. . Accessed February 21, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 551881, N-(3-Phenylpropyl)acetamide. [Link]. Accessed February 21, 2026.

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]

-

Georgieva, M., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2801. [Link]

-

NIST/TRC Web Thermo Tables (WTT). phenylacetyl chloride. [Link]. Accessed February 21, 2026.

-

Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1143. [Link]

-

MassBank. Organic acids and derivatives. [Link]. Accessed February 21, 2026.

Sources

Biological activity profile of N-(3-hydroxypropyl)-2-phenylacetamide

Biological Activity Profile: N-(3-hydroxypropyl)-2-phenylacetamide [1][2]

Executive Summary

N-(3-hydroxypropyl)-2-phenylacetamide is a functionalized amide derivative belonging to the phenylacetamide class of bioactive small molecules.[1][2] Structurally, it consists of a phenylacetic acid core linked to a 3-hydroxypropylamine tail.[1] This specific substitution pattern imparts unique physicochemical properties, balancing the lipophilicity of the aromatic ring with the hydrophilicity of the hydroxyl group.

Its primary biological utility lies in Quorum Sensing (QS) inhibition in Gram-negative bacteria (Pseudomonas aeruginosa, Vibrio spp.) and as a versatile synthetic intermediate for complex pharmaceuticals, including anticonvulsants and kinase inhibitors.[2] This guide details its synthesis, mechanism of action, and experimental validation protocols.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | N-(3-hydroxypropyl)-2-phenylacetamide |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Core Scaffold | Phenylacetamide (Auxin/QS-mimic) |

| Functional Tail | 3-Hydroxypropyl (H-bond donor/acceptor) |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Moderate in Water |

Synthesis & Production

The synthesis of N-(3-hydroxypropyl)-2-phenylacetamide follows a standard nucleophilic acyl substitution pathway.[1] This protocol ensures high purity suitable for biological assays.[1]

Reaction Mechanism

The reaction involves the attack of the nucleophilic amine (3-amino-1-propanol) on the electrophilic carbonyl carbon of an activated phenylacetic acid derivative (Phenylacetyl chloride or NHS-ester).[1][2]

Figure 1: Synthetic pathway via acyl chloride activation.[1][2] DCM: Dichloromethane; TEA: Triethylamine.[1][2]

Step-by-Step Protocol

-

Preparation: Dissolve 10 mmol of 3-amino-1-propanol and 12 mmol of Triethylamine (TEA) in 50 mL of anhydrous Dichloromethane (DCM). Cool to 0°C.[1]

-

Addition: Dropwise add 10 mmol of Phenylacetyl chloride (diluted in 10 mL DCM) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1][2]

-

Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.[2]

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][3]

Biological Mechanism: Quorum Sensing Inhibition[1][2][4][5][6]

The phenylacetamide core is a structural mimic of N-acyl homoserine lactones (AHLs) , the autoinducers used by Gram-negative bacteria for quorum sensing.[1][2]

Mechanism of Action

-

Receptor Competition: The phenyl ring mimics the fatty acid tail of the native AHL, while the amide bond allows hydrogen bonding within the receptor pocket (e.g., LasR in P. aeruginosa).[2]

-

Signal Disruption: Unlike the native ligand, the N-(3-hydroxypropyl) tail alters the conformational change required for receptor dimerization and DNA binding.[1][2]

-

Result: Downregulation of virulence factors (Pyocyanin, Elastase, Biofilm formation) without killing the bacteria (reducing selective pressure for resistance).[2]

Figure 2: Inhibition of the LasR Quorum Sensing circuit in Pseudomonas aeruginosa.[2]

Experimental Validation Protocols

To validate the biological activity of N-(3-hydroxypropyl)-2-phenylacetamide, the following self-validating assays are recommended.

A. Biofilm Inhibition Assay (Crystal Violet Method)

-

Objective: Quantify the reduction in biofilm mass in P. aeruginosa PAO1.[1][2]

-

Protocol:

-

Culture P. aeruginosa PAO1 in LB broth to OD₆₀₀ = 0.1.

-

Aliquot 200 µL into 96-well plates.

-

Treat with compound (10, 50, 100 µM) and DMSO control.[2] Incubate 24h at 37°C (static).

-

Wash wells 3x with PBS to remove planktonic cells.[1]

-

Stain with 0.1% Crystal Violet for 15 min.[1] Solubilize stain with 30% Acetic Acid.[1]

-

Measure Absorbance at 590 nm.[1]

-

-

Validation Criterion: >40% reduction in absorbance relative to control indicates significant anti-biofilm activity.[1][2]

B. Pyocyanin Quantification

-

Objective: Measure inhibition of the virulence factor pyocyanin (blue-green pigment).[1][2]

-

Protocol:

-

Validation Criterion: Dose-dependent decrease in A₅₂₀ confirms interference with the rhl and las QS systems.

Structure-Activity Relationship (SAR) Context

Research into phenylacetamide derivatives highlights specific SAR trends relevant to this molecule:

-

Linker Length: The propyl (3-carbon) linker provides optimal flexibility.[1][2] Shorter linkers (ethyl) often reduce binding affinity, while longer chains (butyl/pentyl) increase lipophilicity but may reduce solubility.[2]

-

Terminal Hydroxyl: The -OH group acts as a "polar anchor," improving solubility in aqueous media compared to the n-propyl analog.[1] It also provides a site for further functionalization (e.g., phosphorylation or esterification) in prodrug design.[2]

-

Anticonvulsant Potential: Structurally related compounds (e.g., cinnamamides) show anticonvulsant activity.[1][2] The saturation of the double bond (cinnamamide → phenylacetamide) generally reduces potency but improves metabolic stability.[1][2]

References

-

Reina, J.C., et al. (2019). "Biogenic Quorum-Sensing Amides from Streptomyces sp.[1][2] NP10." Marine Drugs, 17(7), 389.[2][4] Link[2]

-

Context: Identifies phenylacetamide derivatives as natural QS inhibitors produced by Streptomyces.[1]

-

-

Meschwitz, S.M., et al. (2019). "Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2'-Phenylethyl)-Butyramide."[1][4][5] Marine Drugs, 17(7), 389.[2][4] Link

- Context: Establishes the SAR of phenyl-alkyl-amides in inhibiting Vibrio and Pseudomonas QS systems.

-

BenchChem Protocols. "Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide." Link[2]

- Context: Provides standard amide coupling protocols for phenylpropylamine deriv

-

PubChem Compound Summary. "N-(3-hydroxypropyl)acetamide (CID 2781177)."[1][2][6] Link

- Context: Validates the physicochemical properties of the hydroxypropyl-amide fragment.

Sources

- 1. echemi.com [echemi.com]

- 2. Phenylacetamides | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl- N-(2'-Phenylethyl)-Butyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-hydroxypropyl)acetamide | C5H11NO2 | CID 2781177 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of the N-Phenylacetamide Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The N-substituted phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its synthetic tractability and the profound influence of substituent patterns on pharmacological activity have made it a focal point for the discovery of novel therapeutics. This in-depth technical guide provides a comprehensive overview of N-substituted phenylacetamide analogs, from their rational design and synthesis to their diverse biological activities and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

The Phenylacetamide Core: A Privileged Structure in Drug Discovery

The phenylacetamide moiety, characterized by a phenyl ring linked to an acetamide group, offers a unique combination of structural features that are conducive to interaction with various biological targets. The aromatic ring can participate in π-π stacking and hydrophobic interactions, while the amide linkage provides hydrogen bonding capabilities. The true versatility of this scaffold, however, lies in the ability to introduce a wide range of substituents at the nitrogen atom (N-substitution) and on the phenyl ring. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates the molecule's pharmacokinetic profile and its affinity and selectivity for specific biological targets. This adaptability has led to the development of N-substituted phenylacetamide analogs with a broad spectrum of pharmacological activities, including anticonvulsant, analgesic, antimicrobial, and anticancer properties.[1][2]

Synthetic Strategies for N-Substituted Phenylacetamide Analogs

The synthesis of N-substituted phenylacetamide analogs is generally straightforward, with the most common approach being the acylation of a primary or secondary amine with a phenylacetic acid derivative. The choice of synthetic route is often guided by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

General Synthesis via Acylation of Amines

A widely employed and versatile method involves the reaction of a substituted aniline or other amine with a phenylacetyl chloride or a related activated carboxylic acid derivative. This nucleophilic acyl substitution reaction efficiently forms the characteristic amide bond.

General Synthetic Workflow for N-Substituted Phenylacetamides.

Experimental Protocol: Synthesis of N-(substituted phenyl)-2-phenylacetamide

This protocol describes a general method for the synthesis of N-aryl phenylacetamides via the acylation of anilines with phenylacetyl chloride.

Materials:

-

Substituted aniline (1.0 eq)

-

Phenylacetyl chloride (1.1 eq)

-

Inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and the base (1.2 eq) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C in an ice bath.

-

Add phenylacetyl chloride (1.1 eq), dissolved in the same inert solvent, dropwise to the stirred solution over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure N-(substituted phenyl)-2-phenylacetamide.[3][4]

Rationale for Experimental Choices: The use of an inert solvent prevents unwanted side reactions with the highly reactive acyl chloride. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture initially helps to control the exothermic reaction and minimize the formation of byproducts.

Multi-step Synthesis for More Complex Analogs

For the synthesis of more complex analogs, such as those containing heterocyclic moieties, a multi-step approach is often necessary. This can involve the initial synthesis of a substituted phenylacetamide intermediate, followed by further functionalization. For example, the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety begins with the protection of p-phenylenediamine, followed by acylation, deprotection, and subsequent cyclization reactions to build the thiazole ring.[5]

Biological Activities of N-Substituted Phenylacetamide Analogs

The structural diversity of N-substituted phenylacetamide analogs translates into a wide range of biological activities. The following sections explore some of the most prominent therapeutic areas where these compounds have shown significant promise.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of N-substituted phenylacetamide derivatives.[6] These compounds have shown efficacy in various preclinical models of epilepsy, with the maximal electroshock (MES) test being a primary screening tool.[7]

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide moiety exhibited significant activity in the MES test, while many of the corresponding 3-chloroanilide analogs were inactive.[6]

-

The Amide Linker: A secondary amide linkage is generally preferred for potent anticonvulsant activity.[8]

-

The N-substituent: The nature of the group attached to the amide nitrogen can significantly influence activity. The presence of an additional aromatic ring as part of the N-substituent has been shown to enhance anticonvulsant potency.[1]

Mechanism of Action: A primary mechanism of action for many anticonvulsant N-substituted phenylacetamides is the blockade of voltage-gated sodium channels.[8][9] By binding to these channels, the compounds reduce the repetitive firing of neurons that is characteristic of epileptic seizures.

Mechanism of Anticonvulsant Action.

| Compound Class | Key SAR Features | Anticonvulsant Activity (ED50, mg/kg) | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-(Trifluoromethyl)anilide substitution | MES test: Active at 100-300 mg/kg | [6] |

| 4-Aminophenylacetamides | Additional aromatic ring on amide nitrogen | MES test: ED50 = 50.50 mg/kg | [1] |

| N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamides | Lipophilic amine portion, three-carbon spacer | Potent Na+ channel blockade | [8] |

Table 1: Anticonvulsant Activity of Representative N-Substituted Phenylacetamide Analogs.

Analgesic Activity

N-substituted phenylacetamide derivatives have also demonstrated significant analgesic properties in various animal models of pain.[10][11] The hot plate test and the acetic acid-induced writhing test are commonly used to evaluate their efficacy.[7][12][13]

Structure-Activity Relationship (SAR) Insights:

-

Phenoxyacetamide Derivatives: In a series of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives, specific substitutions on both the phenoxy and N-phenyl rings were found to be crucial for analgesic activity.[10]

-

Sulfonamide Hybrids: The incorporation of a sulfonamide moiety into the N-phenylacetamide scaffold has led to the development of potent, non-hepatotoxic analgesic candidates.[11]

Mechanism of Action: The analgesic effects of some N-substituted phenylacetamides are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1] Others may act on sensory tracts of the spinal cord.[9]

| Compound Class | Key SAR Features | Analgesic Activity | Reference |

| 2-(Substituted phenoxy)-N-(substituted phenyl)acetamides | Specific substitutions on both aromatic rings | Potent in Eddy's hot plate method | [10] |

| N-phenyl-acetamide sulfonamides | Increased molecular area and volume | ID50 = 5.81 µmol/kg (acetic acid-induced writhing) | [11] |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides | Benzothiazole and tetrazole moieties | Significant decrease in writhing responses | [14] |

Table 2: Analgesic Activity of Representative N-Substituted Phenylacetamide Analogs.

Antimicrobial Activity

The N-phenylacetamide scaffold has been explored for the development of novel antimicrobial agents.[5] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

-

Thiazole-containing Derivatives: The introduction of a 4-arylthiazole moiety into the N-phenylacetamide structure has yielded compounds with potent antibacterial activity against Xanthomonas species. The nature and position of substituents on the aryl ring of the thiazole moiety significantly influence the activity.[5]

-

Halogenated N-phenyl-2-chloroacetamides: Halogen substitution on the N-phenyl ring, particularly at the para-position, enhances the antimicrobial activity of N-phenyl-2-chloroacetamides. This is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane.[15]

Mechanism of Action: The antimicrobial mechanism of action for many N-substituted phenylacetamides is not fully elucidated. However, for some derivatives, it is proposed that they can cause cell membrane rupture.[5]

| Compound Class | Key SAR Features | Antimicrobial Activity (EC50/MIC) | Reference |

| N-phenylacetamide derivatives containing 4-arylthiazole | 4-Fluoro or 3,4-dichloro substitution on the 4-phenylthiazole ring | EC50 against Xoo: 156.7 µM and 144.7 µM, respectively | [5] |

| N-(substituted phenyl)-2-chloroacetamides | Halogenation at the para-position of the N-phenyl ring | Effective against S. aureus and MRSA | [15] |

Table 3: Antimicrobial Activity of Representative N-Substituted Phenylacetamide Analogs.

Anticancer Activity

Recent studies have highlighted the potential of N-substituted phenylacetamide derivatives as anticancer agents.[16][17] These compounds have demonstrated cytotoxicity against various cancer cell lines, including breast and prostate cancer.[15][18]

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring of 2-phenyl-N-butylacetamide derivatives has been shown to enhance cytotoxic effects.[15]

-

Multi-substituted Analogs: Multi-substituted N-phenyl-2,2-dichloroacetamides, particularly those with 3,5-disubstitution, have shown promising anticancer potency.[17]

Mechanism of Action: A key mechanism of anticancer activity for several N-substituted phenylacetamide derivatives is the induction of apoptosis.[15][18] These compounds can trigger both the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[15]

Induction of Apoptosis by N-Substituted Phenylacetamides.

| Compound Class | Key SAR Features | Anticancer Activity (IC50) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Nitro substitution on the N-phenyl ring | IC50 = 52 µM (PC3 cells) | [16] |

| N-Butyl-2-(substituted phenyl)acetamides | p-Nitro substitution on the phenyl ring | IC50 = 0.76 µM (MDA-MB-468 cells) | [15] |

| Multi-substituted N-phenyl-2,2-dichloroacetamides | 3,5-Diiodo substitution | IC50 = 2.84 µmol/L (A549 cells) | [17] |

Table 4: Anticancer Activity of Representative N-Substituted Phenylacetamide Analogs.

Experimental Protocols for Biological Evaluation

The following sections provide detailed, step-by-step methodologies for key experiments and workflows used in the evaluation of N-substituted phenylacetamide analogs.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[7]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male albino mice (18-25 g)

-

Electroconvulsive device with corneal electrodes

-

0.9% Saline solution

-

Test compound and vehicle (e.g., 0.5% methylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

-

Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

-

Seizure Induction: At the time of predicted peak drug effect, apply a drop of saline to the corneal electrodes. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.

-

Data Analysis: Record the number of protected animals in each group. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, for quantitative assessment.[7]

Analgesic Activity Screening: Hot Plate Test

The hot plate test is a common method for evaluating centrally acting analgesics.[7][12][13]

Objective: To measure the latency of a pain response to a thermal stimulus.

Materials:

-

Male or female rats or mice

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

-

Test compound and vehicle

-

Standard analgesic drug (e.g., Morphine, Diclofenac)

Procedure:

-

Animal Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal on the hot plate and record the time (in seconds) it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle orally or i.p.

-

Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

-

Data Analysis: The increase in latency time compared to the baseline is a measure of analgesic activity. The percentage of maximal possible effect (%MPE) can be calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic

-

Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The N-substituted phenylacetamide scaffold has proven to be a remarkably fertile ground for the discovery of new therapeutic agents. The relative ease of synthesis and the ability to systematically modify the structure to optimize biological activity make it an attractive starting point for drug discovery programs. The diverse range of pharmacological activities, from anticonvulsant and analgesic to antimicrobial and anticancer, underscores the versatility of this chemical class.

Future research in this area will likely focus on several key aspects. The continued exploration of novel substitution patterns will undoubtedly lead to the discovery of analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the molecular mechanisms of action for the various biological activities will enable more rational drug design. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will play an increasingly important role in guiding the synthesis and optimization of new N-substituted phenylacetamide derivatives. The continued investigation of this privileged scaffold holds great promise for the development of the next generation of therapeutics to address a wide range of unmet medical needs.

References

- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024). Pharmaceutical Sciences.

- Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1886.

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–273.

- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-142.

- In-Vivo Models for Management of Pain. (2014). Pharmacology & Pharmacy, 5(1), 73-79.

- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2339–2349.

- Wang, Y., et al. (2012).

- Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation. (2007). Journal of the Serbian Chemical Society, 72(10), 965-970.

-

Phenylacetamide. Organic Syntheses Procedure. Available from: [Link]

- A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). Molecules, 26(10), 2949.

- Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. (2013). Chapman University Digital Commons.

- Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(1), 108-116.

- Weaver, D. F., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013.

- Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. (2022). PMC.

- Roufos, I., et al. (1996). A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520.

- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. (2014). RSC Advances, 4(9), 4509-4515.

- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc, 2021(10), 1-14.

- Acetanilide (N-phenylacetamide)

- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry, 14(7), 103233.

- The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- In-vivo Screening of Analgesic and Antiulcer Activity on Carum carvi Seeds. (2013). International Journal of Drug Development & Research, 5(3), 296-301.

-

Phenacetin. Wikipedia. Available from: [Link]

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Journal of the Indian Chemical Society, 99(3), 100345.

- Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. (2020). Research Journal of Pharmacy and Technology, 13(2), 701-706.

- The synthetic routes of phenylacetamide derivatives L1–4 and rare earth (Eu, Tb)complexes. (2017).

- Barreiro, E. J., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 17(18), 6661-6669.

- Kaplancikli, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Letters in Drug Design & Discovery, 8(3), 274-279.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. rjptonline.org [rjptonline.org]

- 12. ijisrt.com [ijisrt.com]

- 13. In-Vivo Models for Management of Pain [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

Methodological & Application

Protocol for reacting phenylacetic acid with 3-amino-1-propanol

Application Note & Protocol

Title: Synthesis of N-(3-hydroxypropyl)-2-phenylacetamide via EDC-Mediated Amide Coupling

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and functional materials.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[3] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[4]

This application note provides a detailed, field-proven protocol for the synthesis of N-(3-hydroxypropyl)-2-phenylacetamide from phenylacetic acid and 3-amino-1-propanol. The protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. EDC is a zero-length crosslinker widely used for its high efficiency and the convenient removal of its urea byproduct, which is water-soluble.[5][6] This methodology is broadly applicable for researchers in drug discovery and chemical biology requiring a reliable and scalable procedure for creating amide linkages under mild conditions.

Reaction Principle & Mechanism

Carbodiimide-mediated coupling is a robust method for amide bond formation that proceeds at room temperature with good to excellent yields.[7] The reaction avoids the need for harsh conditions or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride.[4]

The mechanism involves two primary stages:

-

Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxyl group of phenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also be prone to hydrolysis, especially in aqueous environments.[6][8]

-

Nucleophilic Attack by the Amine: The primary amine of 3-amino-1-propanol attacks the carbonyl carbon of the activated intermediate. This forms a tetrahedral intermediate which then collapses to yield the desired amide product, N-(3-hydroxypropyl)-2-phenylacetamide, and the water-soluble byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[5]

To improve efficiency and suppress potential side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to hydrolysis and then reacts cleanly with the amine.[5][9] This protocol includes HOBt as a beneficial, though not strictly essential, additive.

Caption: EDC-mediated amide coupling mechanism.

Materials and Methods

Reagents and Equipment

| Reagents | Grade | Supplier | Notes |

| Phenylacetic Acid | ≥99% | Sigma-Aldrich | Corrosive.[10] |

| 3-Amino-1-propanol | ≥99% | Alfa Aesar | Corrosive, causes severe skin burns and eye damage.[11][12] |

| EDC·HCl | ≥98% | Combi-Blocks | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) |

| HOBt·H₂O | ≥97% | Oakwood Chemical | (1-Hydroxybenzotriazole hydrate) |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use in a fume hood. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Hydrochloric Acid (HCl) | 1 M aq. solution | - | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | - | For workup. |

| Brine | Saturated aq. solution | - | For workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Equipment | Description |

| Round-bottom flask (100 mL) | Flame-dried before use. |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel (250 mL) | |

| Rotary evaporator | |

| Glass chromatography column | |

| TLC plates (silica gel on aluminum) | With F₂₅₄ indicator. |

| Standard glassware | Beakers, graduated cylinders, Erlenmeyer flasks. |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves.[13][14] |

Experimental Protocol: Step-by-Step

This protocol is designed for a ~10 mmol scale synthesis.

-

Reagent Preparation:

-

In a 100 mL flame-dried round-bottom flask under a nitrogen or argon atmosphere, add phenylacetic acid (1.36 g, 10.0 mmol, 1.0 eq.).

-

Add 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.53 g, 10.0 mmol, 1.0 eq.).

-

Dissolve the solids in anhydrous dichloromethane (DCM, 40 mL).

-

Stir the solution until all solids are dissolved.

-

-

Activation:

-

Cool the flask to 0 °C using an ice bath.

-

Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq.) to the stirred solution in one portion.

-

Stir the mixture at 0 °C for 20 minutes. The solution may appear as a slurry.

-

-

Amine Addition:

-

In a separate vial, dissolve 3-amino-1-propanol (0.83 g, 11.0 mmol, 1.1 eq.) in a small amount of anhydrous DCM (5 mL).

-

Add the amine solution dropwise to the reaction mixture at 0 °C over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Let the reaction stir at room temperature for 4-12 hours.

-

Monitor the progress by Thin Layer Chromatography (TLC). Use a mobile phase of 50% Ethyl Acetate in Hexanes. Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate. The product should have an Rf value between that of the two starting materials. The reaction is complete when the starting phenylacetic acid spot has disappeared.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) - to remove unreacted amine and any basic components.

-

Saturated NaHCO₃ solution (2 x 30 mL) - to remove unreacted carboxylic acid and HOBt.

-

Brine (1 x 30 mL) - to remove residual water.

-

-

The water-soluble EDU byproduct is removed during these aqueous washes.[5]

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to pale yellow solid or oil.

-

Purification Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with 20% ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate using a rotary evaporator to yield N-(3-hydroxypropyl)-2-phenylacetamide as a pure solid.

Caption: Overall experimental workflow for synthesis.

Data and Expected Results

| Parameter | Value |

| Phenylacetic Acid (MW: 136.15 g/mol ) | 1.36 g (10.0 mmol) |

| 3-Amino-1-propanol (MW: 75.11 g/mol ) | 0.83 g (11.0 mmol) |

| EDC·HCl (MW: 191.70 g/mol ) | 2.11 g (11.0 mmol) |

| HOBt·H₂O (MW: 153.14 g/mol ) | 1.53 g (10.0 mmol) |

| Product MW (C₁₁H₁₅NO₂) | 193.24 g/mol |

| Expected Yield | 75-90% |

| Appearance | White to off-white solid |

Characterization: The structure of the final product, N-(3-hydroxypropyl)-2-phenylacetamide, should be confirmed by standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenylacetyl and propanol moieties, a broad singlet for the amide N-H, and a broad singlet for the hydroxyl O-H.

-

¹³C NMR: Expect signals for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 194.25.

-

IR Spectroscopy: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹, broad), C=O stretch of the amide (~1640 cm⁻¹), and aromatic C-H stretches.

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Phenylacetic Acid: Harmful if swallowed and causes serious eye irritation.[10]

-

3-Amino-1-propanol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[12][14]

-

EDC·HCl and HOBt: These reagents are potential sensitizers. Avoid inhalation of dust and skin contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Product Formation | Inactive EDC (hydrolyzed). | Use fresh EDC from a sealed container stored in a desiccator or freezer. |

| Wet solvent or glassware. | Ensure all glassware is flame-dried and use anhydrous solvent. | |

| Difficult Purification | Incomplete removal of EDU byproduct. | Ensure thorough aqueous washes during workup. EDU is highly water-soluble. |

| Co-elution of HOBt. | A thorough wash with saturated NaHCO₃ solution should remove most HOBt. | |

| Oily Product That Won't Solidify | Residual solvent or impurities. | Re-purify by column chromatography. Try triturating the oil with a non-polar solvent like cold diethyl ether or hexanes to induce crystallization.[15] |

References

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amide bond formation using BOP (7) as a coupling agent. Retrieved from [Link]

-

Chemistry Steps. (2024, December 3). Alcohols to Amides. Retrieved from [Link]

-

McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Multichem. (n.d.). 3-AMINO-1-PROPANOL - Safety Data Sheet. Retrieved from [Link]

-

Perfumer's Apprentice. (2017, March 24). Phenylacetic Acid 40% PA40 - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 11. multichemindia.com [multichemindia.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Separation of N-(3-hydroxypropyl)-2-phenylacetamide from phenylacetic acid byproducts

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Separation from Phenylacetic Acid Byproducts

Welcome to the Technical Support Center for the purification of N-(3-hydroxypropyl)-2-phenylacetamide. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with removing phenylacetic acid byproducts. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity and purity of your target compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the purification of N-(3-hydroxypropyl)-2-phenylacetamide.

Q1: What is the fundamental principle for separating N-(3-hydroxypropyl)-2-phenylacetamide from phenylacetic acid?

The primary strategy for this separation hinges on the significant difference in the acidic properties of the two compounds. Phenylacetic acid, as a carboxylic acid, is acidic and will be deprotonated in the presence of a base to form a water-soluble salt (phenylacetate)[1]. In contrast, N-(3-hydroxypropyl)-2-phenylacetamide is a neutral amide and will remain in an organic solvent under these conditions. This chemical disparity allows for a straightforward separation using liquid-liquid extraction.

Q2: I've performed a basic wash, but my product is still impure. What are the likely causes?

Several factors could contribute to persistent impurity:

-

Incomplete Acid-Base Reaction: The aqueous base may not have been strong enough or used in sufficient quantity to deprotonate all the phenylacetic acid.

-

Insufficient Mixing: During liquid-liquid extraction, inadequate mixing of the organic and aqueous layers can lead to incomplete transfer of the phenylacetate salt into the aqueous phase.

-

Emulsion Formation: The formation of an emulsion at the interface of the two liquid layers can trap impurities and hinder effective separation.

-

Inappropriate Solvent Choice: The organic solvent used might have some solubility for the sodium phenylacetate salt, or conversely, the amide might have some solubility in the aqueous layer.

Q3: Can I use chromatography to purify my product?

Yes, column chromatography is a viable, albeit often more complex, method for purification[2]. For this specific separation, it is typically considered a secondary option if extraction and recrystallization fail to yield the desired purity. The polarity difference between the neutral amide and the more polar carboxylic acid allows for separation on a silica gel column. However, acidic impurities can sometimes streak or tail on silica gel, potentially complicating the purification[2].

Q4: What is the best way to confirm the purity of my final product?

A combination of analytical techniques is recommended for purity confirmation:

-

Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of your product from any remaining phenylacetic acid.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and detect the presence of any residual starting materials or byproducts.

-

Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of N-(3-hydroxypropyl)-2-phenylacetamide After Extraction

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Product is partially soluble in the aqueous layer. | Back-extract the combined aqueous layers with a fresh portion of the primary organic solvent. | The hydroxyl and amide groups in N-(3-hydroxypropyl)-2-phenylacetamide can impart some water solubility. A back-extraction will recover any dissolved product. |

| Incomplete phase separation. | Allow the separatory funnel to stand for a longer period. If an emulsion persists, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. | Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions and decrease the solubility of organic compounds in the aqueous layer. |

| Amide hydrolysis. | Avoid using a very strong base or prolonged exposure to basic conditions, especially at elevated temperatures. | Amides can undergo hydrolysis to the corresponding carboxylic acid and amine under harsh basic (or acidic) conditions, although this is generally slow at room temperature[3]. |

Issue 2: Phenylacetic Acid Contamination Remains After Basic Wash

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Insufficient base. | Use a higher concentration of the basic solution (e.g., 10% sodium carbonate or sodium bicarbonate) or perform multiple washes. Check the pH of the aqueous layer after extraction to ensure it is basic. | A sufficient stoichiometric excess of base is required to ensure complete deprotonation of the phenylacetic acid, which has a pKa of approximately 4.31[4][5][6]. |

| Inefficient extraction. | Ensure vigorous mixing of the two phases during extraction to maximize the surface area for mass transfer of the phenylacetate salt. | The transfer of the ionized phenylacetic acid from the organic to the aqueous phase is a diffusion-controlled process that is enhanced by thorough mixing[7]. |

| Precipitation of sodium phenylacetate. | If the concentration of the salt is too high in the aqueous phase, it may precipitate. Dilute the aqueous layer with water to redissolve the salt. | While generally water-soluble, the salt of phenylacetic acid can precipitate if its solubility limit is exceeded. |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenylacetic Acid Removal

This protocol details the fundamental acid-base extraction technique for separating the neutral amide from the acidic byproduct.

Materials:

-

Crude reaction mixture containing N-(3-hydroxypropyl)-2-phenylacetamide and phenylacetic acid

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). The volume should be sufficient to fully dissolve the material.

-

First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% sodium carbonate solution.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Phase Separation: Allow the layers to separate completely. The top layer will typically be the organic phase (confirm by checking densities if unsure). Drain the lower aqueous layer into a beaker.

-

Repeat Washes: Repeat the wash with fresh 10% sodium carbonate solution (steps 3-4) one to two more times to ensure complete removal of the phenylacetic acid.

-

Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium carbonate.

-

Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

-

Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-(3-hydroxypropyl)-2-phenylacetamide.

Protocol 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for purifying solid compounds to a high degree.

Materials:

-

Crude N-(3-hydroxypropyl)-2-phenylacetamide from Protocol 1

-

A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures thereof)

-

Erlenmeyer flasks

-

Hot plate with stirring capabilities

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Screening:

-

Place a small amount of the crude product into several test tubes.

-

Add a small amount of a different solvent to each tube.

-

A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

Based on analogs like N-phenylacetamide, which is very soluble in ethanol and acetone[2], these or similar polar solvents are a good starting point. The presence of the hydroxyl group in the target molecule may also suggest solubility in hot water.

-

-